molecular formula C13H18N6O3S B2556498 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034508-17-1

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2556498
CAS No.: 2034508-17-1
M. Wt: 338.39
InChI Key: MTSQOVYCRNVTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a heterocyclic compound featuring a pyrazole core substituted with pyrazine and methylsulfonamidoacetamide moieties. The compound’s pyrazine ring contributes to its aromaticity and hydrogen-bonding capabilities, while the methylsulfonamido group enhances solubility and metabolic stability.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-18(23(3,21)22)9-13(20)16-7-10-6-11(17-19(10)2)12-8-14-4-5-15-12/h4-6,8H,7,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQOVYCRNVTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Below is an analysis based on pharmacophoric motifs and synthetic strategies:

Structural Analog: Compound 167 ()

The compound described in , (S)N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl)acetamide (167), shares functional groups with the target compound, including:

  • Pyrazole/pyridine cores : Both compounds utilize nitrogen-containing heterocycles for target binding.
  • Sulfonamide moieties : The methylsulfonamido group in the target compound and the methylsulfonamido-indazol group in Compound 167 suggest shared solubility and stability profiles.
  • Substituted acetamide side chains : These groups likely influence pharmacokinetic properties.

Key Differences :

Synthetic Routes : Compound 167 was synthesized using methods analogous to Example 10A in , involving fluorinated intermediates and coupling reactions. The target compound may require simpler protocols due to its lack of bulky substituents.

Methodological Insights from

The WinGX and ORTEP software suite () is critical for analyzing molecular geometry and crystallographic data. For the target compound, these tools could elucidate:

  • Anisotropic displacement parameters : Comparing thermal motion data with analogs to assess stability.
  • Hydrogen-bonding networks : Differences in pyrazine vs. pyridine interactions in related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.